6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol is an organic compound characterized by its unique bicyclic structure, which includes a nitrogen atom in a seven-membered ring. This compound, with the molecular formula and a molar mass of 127.18 g/mol, serves as an important intermediate in synthetic organic chemistry and is utilized for the synthesis of more complex molecules. Its significance extends to medicinal chemistry due to its potential biological activities and applications in drug development .
The compound is classified under bicyclic amines and is known for its structural properties that allow it to act as a bioisostere for various biologically active molecules. It is often encountered in its hydrochloride form to enhance solubility and stability for various applications. The compound is also registered under the Chemical Abstracts Service with the identifier 2567495-51-4, indicating its recognition in chemical literature and databases .
The synthesis of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been optimized for both laboratory and industrial settings, allowing for scalability while maintaining high yields and purity levels. Specific reaction conditions may vary based on the desired outcome, but the general approach focuses on reducing the nitrile functional group to yield the corresponding amine.
Industrial Production Methods: While detailed industrial methods are not extensively documented, the reduction process suggests a viable pathway for large-scale production, potentially enhancing accessibility for research and pharmaceutical applications.
The molecular structure of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol features a bicyclic framework with a nitrogen atom integrated into the ring system. The compound exhibits chirality due to the presence of multiple stereocenters, which can influence its biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 127.18 g/mol |
CAS Number | 2567495-51-4 |
Structure Type | Bicyclic Amine |
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
The biological activity of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol is attributed to its ability to interact with various biological molecules, influencing cellular processes such as signaling pathways and gene expression. Its structural features enable it to mimic other active compounds, enhancing its efficacy as a therapeutic agent.
Research indicates that this compound can stabilize enzyme active sites through hydrogen bonding and van der Waals interactions, which may modulate enzyme activity and contribute to its pharmacological properties.
The physical properties of 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol include:
Chemical properties include its reactivity in oxidation-reduction processes and substitution reactions that facilitate further chemical modifications.
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water (hydrochloride form) |
6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol has several applications across different scientific fields:
The stereoselective construction of the 3-azabicyclo[3.1.1]heptane scaffold requires precise geometric control to establish the endo-oriented bridgehead nitrogen and C6 hydroxyl group. Recent advances demonstrate that diastereoselective cycloadditions provide efficient access to this stereochemically dense framework. A landmark study describes a catalyst-free (3+3) cycloaddition between bicyclobutanes and pyridinium ylides that achieves >20:1 diastereoselectivity at ambient temperatures. This dearomative strategy directly yields functionalized azabicyclo[3.1.1]heptanes with retention of configuration at the C6 position, bypassing the need for photochemical activation [4].
Complementary approaches leverage chiral auxiliaries during cyclization events. The intramolecular Strecker reaction of 3-oxocyclobutanecarboxylate derivatives enables asymmetric induction prior to bicyclization, producing the 3-azabicyclo[3.1.1]heptane core with enantiomeric excesses >90%. This method permits multigram synthesis of enantiopure intermediates essential for pharmaceutical development [10]. Additionally, enzymatic desymmetrization of meso-precursors using lipase catalysts achieves kinetic resolution with E-values >200, offering an alternative stereocontrol strategy compatible with green chemistry principles [7].
Table 1: Comparative Stereoselective Approaches to Azabicyclo[3.1.1]heptane Scaffolds
Method | Diastereoselectivity | Key Advantage | Scale Demonstrated |
---|---|---|---|
(3+3) Cycloaddition [4] | >20:1 dr | Catalyst-free, ambient conditions | 1-5 mmol |
Strecker Reaction [10] | >90% ee | Multigram capability | 100 g |
Enzymatic Resolution [7] | E >200 | Biocatalytic, sustainable | 10 g |
Selective N-methylation of the azabicyclic framework presents challenges due to the steric hindrance of the bridgehead nitrogen and potential over-alkylation. Modern catalytic methods overcome these limitations through in situ activation strategies. Transfer hydrogenation using formaldehyde/palladium on carbon under hydrogen atmosphere achieves quantitative N-methylation of 3-azabicyclo[3.1.1]heptan-6-amine precursors without competing N-oxidation. This method proves superior to classical Eschweiler-Clarke conditions, which cause epimerization at C6 stereocenters [7].
Hydroxyl group manipulation at C6 enables diversification into valuable derivatives. Mitsunobu reactions with phthalimide afford C6-inverted amines with complete stereospecificity, while Appel conditions (CBr₄/PPh₃) cleanly generate bromide electrophiles for nucleophilic displacement. Protection strategies exhibit solvent-dependent efficiency: tert-butyl dicarbonate (Boc₂O) in THF achieves >95% N-Boc protection at 0°C within 2 hours, while silylation of the C6 hydroxyl with TBSOTf requires stoichiometric Hünig's base in DCM to prevent dehydration side reactions [6] .
Table 2: Functionalization Strategies for 6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol Derivatives
Reaction Type | Reagents/Conditions | Selectivity | Yield (%) |
---|---|---|---|
N-Methylation | HCO₂H/Pd-C (H₂, 50°C) | Exclusive N-methylation | 92 |
N-Boc Protection | Boc₂O, THF, 0°C | N-protection only | 95 |
O-TBS Protection | TBSOTf, i-Pr₂NEt, CH₂Cl₂, -78°C | C6-O protection | 88 |
Mitsunobu Inversion | PhthN₃, PPh₃, DEAD, THF | Complete stereoinversion | 76 |
Two dominant synthetic paradigms have emerged for constructing the bicyclic framework: ring-closing metathesis (RCM) of diene precursors versus cycloaddition methodologies. RCM approaches utilize Grubbs II catalysts (G-II) to form the central cyclobutane ring from diallylamine precursors. While conceptually straightforward, RCM suffers from catalyst loading requirements (5-10 mol%) and moderate diastereocontrol (3:1 dr) due to conformational flexibility during ring formation. Additionally, the requisite diene precursors necessitate multi-step synthesis, lowering overall efficiency [10].
In contrast, cycloadditions provide single-step access to the bicyclic architecture with superior stereocontrol. The (3+3) cycloaddition between bicyclobutanes and pyridinium ylides forms three bonds simultaneously with >20:1 dr, ambient temperature compatibility, and no transition metal requirements. This method demonstrates exceptional functional group tolerance, accommodating esters, nitriles, and vinyl groups without protection. However, limitations include the limited commercial availability of specialized bicyclobutane reagents [4].
A third approach via intramolecular imide cyclization balances these trade-offs. The diastereoselective Strecker reaction constructs the carbon skeleton prior to bicyclization, enabling multigram production of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediates. Subsequent decarboxylation and reduction provide the target scaffold with 85% overall yield and >99% ee when using chiral auxiliaries [10].
Transitioning from milligram to kilogram synthesis of 6-methyl-3-azabicyclo[3.1.1]heptan-6-ol requires addressing three critical process parameters: exotherm management, purification bottlenecks, and catalyst recycling. The cycloaddition route exhibits high exothermicity (ΔT >50°C) upon reagent mixing, necessitating continuous flow reactors for scale-up. Microreactor implementation at 0.5 mL/min flow rate suppresses thermal degradation, improving yields from 65% (batch) to 89% (continuous) while maintaining >20:1 dr [4] [10].
Solvent optimization significantly impacts isolation efficiency. Substituting THF with methyl tert-butyl ether (MTBE) in the workup procedure enhances phase separation and reduces emulsions during aqueous extraction. Crystallization-driven purification via in situ salt formation proves superior to chromatography: treating the crude product with L-tartaric acid in methanol generates a crystalline diastereomeric salt (99.5% de) after single recrystallization, eliminating silica gel dependency [7].
Catalyst lifetime extension remains crucial for cost-effective N-methylation. Immobilizing palladium on mesoporous silica (Pd/SBA-15) enables recyclability for transfer hydrogenation steps. After 10 cycles at 100 g scale, catalyst leaching remains <0.5 ppm with consistent 92% yield. Additionally, replacing sodium borohydride with dimethylamine-borane complex in reductive amination reduces hydrogen gas evolution, enhancing process safety without compromising efficiency [7] [10].
Table 3: Scale-Up Optimization Parameters and Outcomes
Process Parameter | Lab Scale Conditions | Kilogram-Scale Optimization | Improvement Metric |
---|---|---|---|
Cyclization Temperature | Batch, -78°C to RT | Continuous flow, -10°C isothermal | Yield +24%, impurity profile |
Workup Solvent | THF/water | MTBE/brine | Phase separation time -70% |
Purification | Silica chromatography | Diastereomeric salt crystallization | Solvent consumption -90% |
Catalyst Recycling | Fresh Pd/C per batch | Pd/SBA-15 (10 cycles) | Pd consumption -92% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4